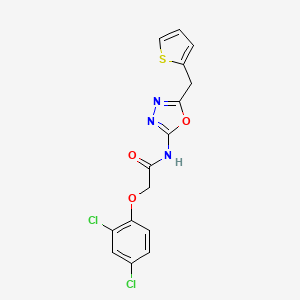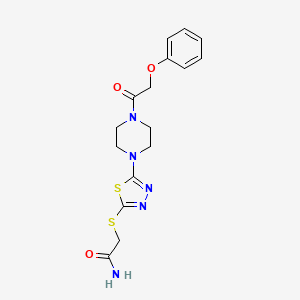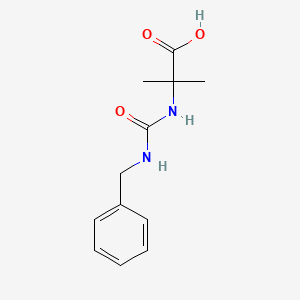![molecular formula C13H18N2O4 B2969672 Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate CAS No. 144226-16-4](/img/structure/B2969672.png)
Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate: is an organic compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate typically involves the reaction of [2-(4-nitrophenyl)ethyl]amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Reduction: Palladium on charcoal, ammonium formate, ethanol, and water at 80°C.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 2-(4-aminophenyl)ethylamine.
Substitution: Substituted aromatic compounds depending on the nucleophile used.
Hydrolysis: 2-(4-nitrophenyl)ethylamine and tert-butyl alcohol.
Scientific Research Applications
Chemistry: Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate is used as a building block in organic synthesis. It is involved in the preparation of various functionalized compounds through reactions like reduction, substitution, and hydrolysis .
Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of this compound may exhibit pharmacological properties, making it a subject of interest in medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional groups make it valuable for creating complex molecular architectures.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons facilitated by a catalyst like palladium on charcoal . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the nitrophenyl group, making it less reactive in certain substitution reactions.
Phenyl carbamate: Contains a phenyl group instead of a nitrophenyl group, leading to different reactivity and applications.
Benzyl carbamate:
Uniqueness: Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate is unique due to the presence of both the nitrophenyl and carbamate groups. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)14-9-8-10-4-6-11(7-5-10)15(17)18/h4-7H,8-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPYNCZCYJBYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2969590.png)
![5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide](/img/structure/B2969591.png)
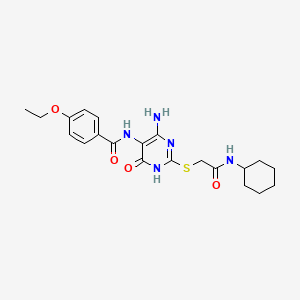
![methyl 4-({[4-(4-fluorophenyl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2969595.png)

![Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2969598.png)
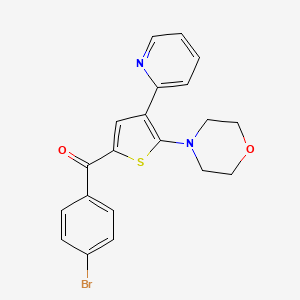
![2-{[(4-Methoxyphenyl)sulfonyl]acetyl}hydrazinecarbothioamide](/img/structure/B2969603.png)
![4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2969605.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine](/img/structure/B2969607.png)
![[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2969609.png)
